1-Boc-4-methylpiperidine-4-carboxylic acid

Descripción general

Descripción

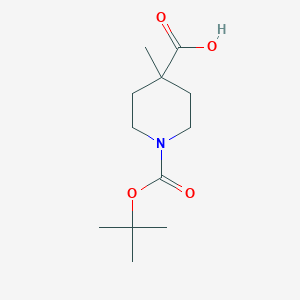

1-Boc-4-methylpiperidine-4-carboxylic acid, also known as 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, is a chemical compound with the CAS number 189321-63-9 .

Synthesis Analysis

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid involves a mixture of Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol and water. The mixture is stirred at a temperature of about 25 ℃ for 16 hours. After evaporation to dryness, the residue is partitioned between DCM and brine. The organic layer is separated, dried (MgSO4), filtered, and concentrated under reduced pressure to provide 1-Boc-4-methylpiperidine-4-carboxylic acid as a white solid .Molecular Structure Analysis

The molecular formula of 1-Boc-4-methylpiperidine-4-carboxylic acid is C12H21NO4 . The InChI code is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis

1-Boc-4-methylpiperidine-4-carboxylic acid has a predicted boiling point of 354.3±35.0 °C and a predicted density of 1.129±0.06 g/cm3 . It has a pKa value of 4.69±0.20 (Predicted) . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279

It is used as a reactant for the synthesis of Dipeptidyl peptidase-4 inhibitor ABT-279 . Dipeptidyl peptidase-4 inhibitors are a class of oral hypoglycemics that block DPP-4. They can be used to treat diabetes mellitus type 2.

Building Blocks for Piperazine-based CCR5 Antagonists

The compound is used as a building block for piperazine-based CCR5 antagonists . CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV infection.

Replacement of Ester Function with Amino Group

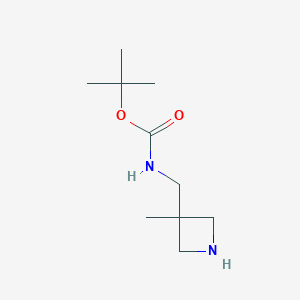

The replacement of the ester function with an amino group provides a key building block for piperazine-based CCR5 antagonists .

Research and Development in the Pharmaceutical Industry

Due to its properties, this compound is often used in research and development in the pharmaceutical industry .

Safety and Hazards

The safety information for 1-Boc-4-methylpiperidine-4-carboxylic acid indicates that it has the GHS07 hazard class. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 . It is classified as an irritant and should be handled with care .

Mecanismo De Acción

C12H21NO4C_{12}H_{21}NO_{4}C12H21NO4

. Here is an overview of its mechanism of action:Target of Action

It’s known that similar compounds are used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists .

Biochemical Pathways

Given its potential use in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists , it may be involved in pathways related to glucose metabolism and immune response.

Result of Action

Based on its potential use in the synthesis of certain pharmaceuticals , it may contribute to the inhibition of specific enzymes or receptors, leading to therapeutic effects.

Action Environment

The action, efficacy, and stability of 1-Boc-4-methylpiperidine-4-carboxylic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . pH and the presence of other compounds can also influence its action and efficacy.

Propiedades

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBNEDPOUYRYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632519 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-methylpiperidine-4-carboxylic acid | |

CAS RN |

189321-63-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)